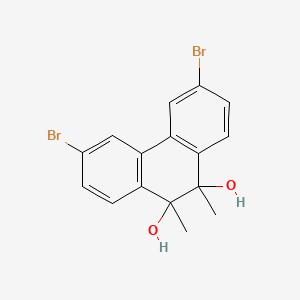
3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol: is an organic compound with the molecular formula C16H14Br2O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol typically involves the bromination of phenanthrene derivatives. One common method involves the reaction of 9,10-dimethylphenanthrene with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions. The resulting product is then subjected to hydrolysis to introduce the hydroxyl groups at the 9 and 10 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination and hydrolysis steps are optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenanthrene derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structure and reactivity.
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
- Applied in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their structure and function. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 3,6-Dibromo-9,10-phenanthrenequinone
- 3,6-Dibromo-9,10-dihydroxyphenanthrene
- 3,6-Dibromo-9,10-dimethylphenanthrene
Comparison:
- 3,6-Dibromo-9,10-phenanthrenequinone lacks the hydroxyl groups present in 3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol, resulting in different chemical reactivity and applications.
- 3,6-Dibromo-9,10-dihydroxyphenanthrene has hydroxyl groups but does not have the dimethyl groups, leading to variations in physical and chemical properties.
- 3,6-Dibromo-9,10-dimethylphenanthrene lacks the hydroxyl groups, affecting its solubility and reactivity compared to this compound.
Propriétés
Numéro CAS |
924898-15-7 |
|---|---|
Formule moléculaire |
C16H14Br2O2 |
Poids moléculaire |
398.09 g/mol |
Nom IUPAC |
3,6-dibromo-9,10-dimethylphenanthrene-9,10-diol |
InChI |
InChI=1S/C16H14Br2O2/c1-15(19)13-5-3-9(17)7-11(13)12-8-10(18)4-6-14(12)16(15,2)20/h3-8,19-20H,1-2H3 |
Clé InChI |
WJNVVLZRPVIRSO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=C(C=C2)Br)C3=C(C1(C)O)C=CC(=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
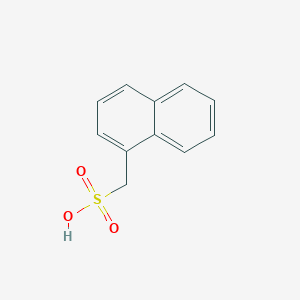
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
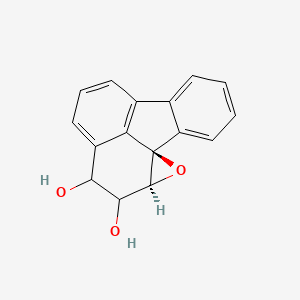
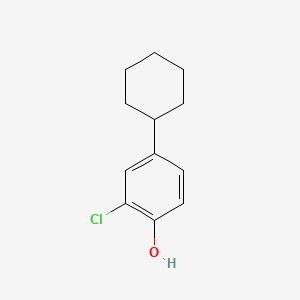
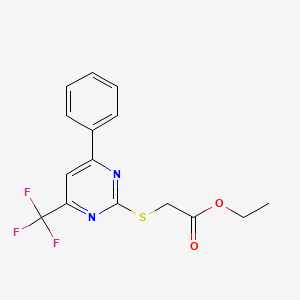
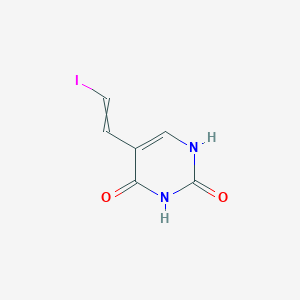
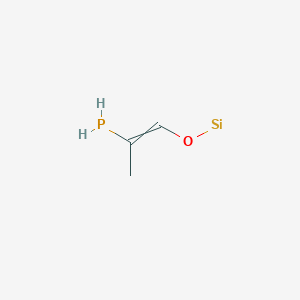
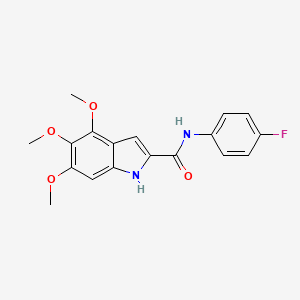
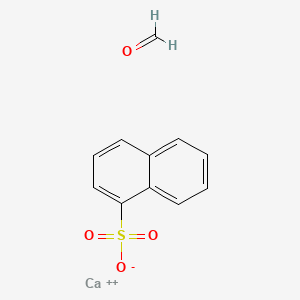
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)
